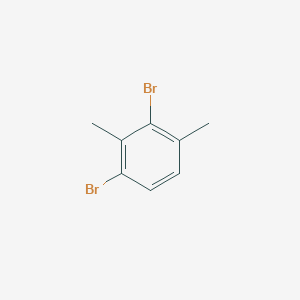

1,3-Dibromo-2,4-dimethylbenzene

Overview

Description

1,3-Dibromo-2,4-dimethylbenzene is an organic compound belonging to the family of aromatic hydrocarbons. It is a colorless, flammable liquid with a strong, pungent odor, and is used in a variety of industrial applications. It is also known by its systematic name, 1,3-dibromobenzene, or its IUPAC name, 2,4-dimethyl-1,3-dibromobenzene. This compound is of particular interest due to its potential applications in the field of scientific research.

Scientific Research Applications

Chemical Kinetics and Combustion

1,3-Dibromo-2,4-dimethylbenzene's related compound, 1,2-dimethylbenzene, has been studied for its kinetics in oxidation and ignition. Research by Gaïl et al. (2008) in Combustion Science and Technology explored the oxidation of 1,2-dimethylbenzene under various conditions, providing insights into the reactivity and combustion characteristics of similar aromatic compounds (Gaïl et al., 2008).

Polymer Synthesis

The synthesis of polymers using derivatives of dimethylbenzenes, such as 1,3-Dibromo-2,4-dimethylbenzene, has been a subject of research. Yurteri et al. (2004) in Polymer International discussed the synthesis and characterization of poly(p‐phenylene)‐graft‐poly(ε‐caprolactone) copolymers, utilizing similar brominated benzene compounds in the polymerization process (Yurteri et al., 2004).

Chemical Reaction Studies

Research on the reaction kinetics of bromination and its comparison with similar compounds like 1,4-Dimethylbenzene provides valuable insights. Villalba et al. (2018) in Synthesis conducted an experimental and theoretical study of the reaction kinetics of dibromobenzenes, which can help understand the reactivity of 1,3-Dibromo-2,4-dimethylbenzene (Villalba et al., 2018).

Environmental Biodegradation

The degradation of dimethylbenzenes by specific bacterial strains has been explored, which is relevant for understanding the environmental fate of 1,3-Dibromo-2,4-dimethylbenzene. Schraa et al. (2004) in Antonie van Leeuwenhoek studied the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125, providing insights into microbial degradation pathways (Schraa et al., 2004).

X-Ray Diffraction Analysis

The structural analysis of liquid dimethylbenzenes, closely related to 1,3-Dibromo-2,4-dimethylbenzene, has been conducted using X-ray diffraction. Drozdowski (2006) in Physics and Chemistry of Liquids investigated the structure of 1,4-dimethylbenzene, which can provide a basis for understanding the structural characteristics of similar compounds (Drozdowski, 2006).

Mechanism of Action

Target of Action

The primary target of 1,3-Dibromo-2,4-dimethylbenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in various chemical reactions .

Mode of Action

1,3-Dibromo-2,4-dimethylbenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Dibromo-2,4-dimethylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a potential inhibitor of several cytochrome p450 enzymes, including cyp1a2, cyp2c9, and cyp2d6 . These properties could impact the compound’s bioavailability and its interactions with other substances in the body .

Result of Action

The primary result of the action of 1,3-Dibromo-2,4-dimethylbenzene is the formation of substituted benzene rings . These substituted rings can serve as the basis for a wide variety of organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific substitutions made .

Action Environment

The action of 1,3-Dibromo-2,4-dimethylbenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . Additionally, the presence of other substances in the reaction environment, such as other organic compounds or solvents, can influence the compound’s reactivity and the outcomes of its interactions with its targets .

properties

IUPAC Name |

1,3-dibromo-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZDRWXCQFBOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275094 | |

| Record name | 1,3-dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-2,4-dimethylbenzene | |

CAS RN |

90434-19-8 | |

| Record name | 1,3-dibromo-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.